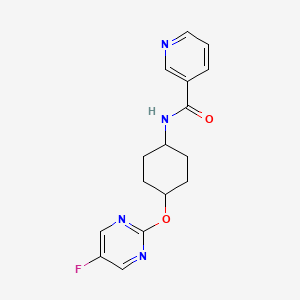

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and an essential part of the coenzymes NAD and NADP, crucial for energy metabolism in cells. Nicotinamide derivatives have been extensively studied due to their biological significance and potential therapeutic applications.

Synthesis Analysis

The synthesis of nicotinamide derivatives can involve various chemical reactions. For instance, a fluorescent analog of nicotinamide adenine dinucleotide was synthesized using chloroacetaldehyde with the coenzyme, indicating the possibility of modifying the nicotinamide structure to yield new compounds with unique properties . Another study describes the synthesis of nicotinamide derivatives through the reaction of N-1-Naphthyl-3-oxobutanamide with different reagents to yield various heterocyclic compounds, demonstrating the versatility of nicotinamide in chemical synthesis .

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives can significantly influence their physical and chemical properties. For example, the study of three N-alkyl-2-(methylsulfanyl)nicotinamide derivatives revealed that the substituted compounds show a higher degree of torsion between the pyridine ring and the amide group compared to unsubstituted compounds . This torsion can affect the molecule's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Nicotinamide and its derivatives can participate in various chemical reactions. They can act as substrates or inhibitors in enzymatic reactions, as seen in the inhibition of microsomal mixed-function oxidase activity by nicotinamide . Additionally, nicotinamide derivatives can undergo cyclization reactions to form complex heterocyclic structures, as reported in the synthesis of dipyridopyrimidin-11-ium chlorides from nicotinamide amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For instance, the fluorescent properties of a nicotinamide analog were studied, showing a fluorescence emission maximum at 410 nm and a yield of about 8% of a related compound . The solubility, stability, and reactivity of these compounds can be tailored by modifying their structure, which is crucial for their potential use in biological assays and as therapeutic agents.

Scientific Research Applications

Cancer Research and Drug Resistance

- Enhanced Drug Resistance in Cancer : A study focused on colorectal cancer (CRC) found that Nicotinamide N-methyltransferase (NNMT), which is overexpressed in various human cancers, enhances resistance to 5-fluorouracil (5-FU) in CRC cells. The mechanism involves the reduction of reactive oxygen species (ROS) production and inactivation of the ASK1-p38 MAPK pathway, which reduces 5-FU-induced apoptosis (Xie et al., 2016).

Biochemistry and Cellular Metabolism

- Biochemical Properties of Nicotinamide Derivatives : Research into nicotinamide adenine dinucleotide (NAD+) derivatives revealed the synthesis of a fluorescent analog that demonstrates intramolecular interactions affecting fluorescence properties. This analog is active in dehydrogenase-catalyzed reactions, showing the versatility of nicotinamide derivatives in biochemical studies (Barrio et al., 1972).

Pharmacology

- Development of Novel Drug Candidates : A study on a co-crystal of 5-fluorouracil-nicotinamide (5-FU-NCM) demonstrated its potential as an anti-tumor drug. The co-crystal showed improved solubility, oil–water partition coefficient, and anti-tumor effect compared to 5-FU alone, suggesting its applicability in enhancing drug formulations (Zhang et al., 2020).

Enzymology and Molecular Biology

- Regulation of Cellular Metabolism and Epigenetic Remodeling : NNMT plays a role in metabolic methylation processes, impacting the methylation potential of cancer cells and causing widespread changes in the methylation landscape. This indicates a direct link between metabolic enzyme deregulation and epigenetic alterations in cancer cells, providing insights into cancer biology and potential therapeutic targets (Ulanovskaya et al., 2013).

Molecular Pharmacology

- Novel Inhibitors for Therapeutic Applications : Discovery and evaluation of novel nicotinamide derivatives for inhibiting vascular endothelial growth factor (VEGF)-mediated angiogenesis present new opportunities for cancer therapy. One such compound, BRN-250, has been identified to significantly inhibit various processes critical for angiogenesis, offering a promising lead for anti-cancer drug development (Choi et al., 2013).

properties

IUPAC Name |

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O2/c17-12-9-19-16(20-10-12)23-14-5-3-13(4-6-14)21-15(22)11-2-1-7-18-8-11/h1-2,7-10,13-14H,3-6H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLVJEKDJIWTQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CN=CC=C2)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2531066.png)

![3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2531071.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2531075.png)

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2531077.png)

![7-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2531081.png)